molecular formula C10H6F2O4 B1458319 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid CAS No. 1803591-71-0

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid

Cat. No. B1458319
CAS RN: 1803591-71-0
M. Wt: 228.15 g/mol
InChI Key: FQXCPJIUTVOGQM-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid is a compound that contains a benzofuran ring, which is a type of heterocyclic compound . The difluoromethoxy group is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as trifluoromethoxylated and difluoromethoxylated compounds have been synthesized using visible-light photoredox catalysis . This method involves the use of light to excite a photocatalyst, triggering a series of redox reactions that lead to the formation of the desired compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzofuro[3,2-c]pyridine Synthesis : A study outlined the synthesis of benzofuro[3,2-c]pyridine derivatives starting from 1-benzofuran-2-carbaldehyde, which involved several steps including conversion to azide, cyclization, and further reactions to produce complexes with copper and cobalt, showcasing the compound's utility in coordination chemistry (Mojumdar, Šimon, & Krutošíková, 2009).
  • Molecular Docking and Spectroscopic Properties : Another research focused on benzofuran-carboxylic acids derivatives, exploring their structural optimization, molecular docking analysis, and electronic and vibrational properties through DFT calculations. It highlighted their potential biological activities against cancer and microbial diseases, demonstrating the diverse applications of benzofuran derivatives in medicinal chemistry (Sagaama et al., 2020).

Chemical Properties and Applications

  • Supramolecular Interactions : Research on 1-benzofuran-2,3-dicarboxylic acid explored its ability to form organometallic complexes and supramolecular adducts, emphasizing the role of intramolecular hydrogen bonding and the potential for these structures in the development of new materials and catalysts (Koner & Goldberg, 2009).
  • Electrosynthesis of Benzofuran Derivatives : A study on the electrosynthesis of benzofuran derivatives provided insights into the electron density analysis during synthesis, offering a basis for developing efficient synthesis methods for benzofuran and its derivatives, which have wide applications ranging from materials science to pharmaceuticals (Li et al., 2010).

Future Directions

While specific future directions for the study of 6-(Difluoromethoxy)-1-benzofuran-2-carboxylic acid are not available, the field of drug discovery continues to explore the use of fluorinated compounds due to their unique properties . The development of new synthetic methods, such as late-stage C–H functionalization, also opens up new possibilities for the synthesis and diversification of complex molecules .

properties

IUPAC Name

6-(difluoromethoxy)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O4/c11-10(12)15-6-2-1-5-3-8(9(13)14)16-7(5)4-6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCPJIUTVOGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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